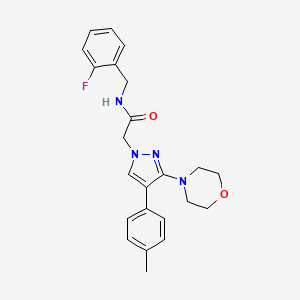![molecular formula C17H28N2O2 B2395678 tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate CAS No. 1697288-42-8](/img/structure/B2395678.png)
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate, commonly known as tBu-MPTP, is a chemical compound that has been used in scientific research for several years. It belongs to the class of carbamates and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of tBu-MPTP involves the conversion of the compound to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons through the dopamine transporter. Once inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and ultimately, the degeneration of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tBu-MPTP are similar to those observed in Parkinson's disease. The degeneration of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. In addition, tBu-MPTP has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tBu-MPTP in lab experiments is its selectivity for dopaminergic neurons. This allows researchers to specifically target these neurons and study their degeneration. In addition, tBu-MPTP is a well-established model of Parkinson's disease, and therefore, the results obtained from experiments using tBu-MPTP can be compared to results obtained from experiments using other models of the disease.
However, there are also limitations to using tBu-MPTP in lab experiments. One limitation is that the degeneration of dopaminergic neurons induced by tBu-MPTP is rapid and severe, which may not accurately reflect the slower and more gradual degeneration observed in Parkinson's disease patients. In addition, tBu-MPTP is a neurotoxin and therefore, caution must be taken when handling and using the compound.
Direcciones Futuras
Several future directions for research using tBu-MPTP include:
1. Studying the role of oxidative stress and inflammation in the degeneration of dopaminergic neurons induced by tBu-MPTP.
2. Developing new treatments for Parkinson's disease based on the mechanism of action of tBu-MPTP.
3. Investigating the use of tBu-MPTP as a model for other neurodegenerative diseases.
4. Exploring the potential of tBu-MPTP as a tool for studying the function of dopaminergic neurons in the brain.
Conclusion:
In conclusion, tBu-MPTP is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. It is a selective neurotoxin that targets dopaminergic neurons in the brain, leading to their degeneration. tBu-MPTP has several advantages and limitations for lab experiments, and several future directions for research using tBu-MPTP have been identified.
Métodos De Síntesis
The synthesis of tBu-MPTP can be achieved through several methods. One of the most commonly used methods involves the reaction of tert-butylamine and N-(2-methyl-1-phenylethyl)propan-2-amine with chloroformate. This method has been modified by several researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
TBu-MPTP has been used in scientific research to study the effects of Parkinson's disease. It is a selective neurotoxin that targets dopaminergic neurons in the brain, leading to the degeneration of these neurons. This degeneration is similar to the degeneration observed in Parkinson's disease patients. Therefore, tBu-MPTP has been used as a model to study Parkinson's disease and to test potential treatments for the disease.
Propiedades
IUPAC Name |
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-13(14-10-8-7-9-11-14)18-12-17(5,6)19-15(20)21-16(2,3)4/h7-11,13,18H,12H2,1-6H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCTZQGQIABPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(C)(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

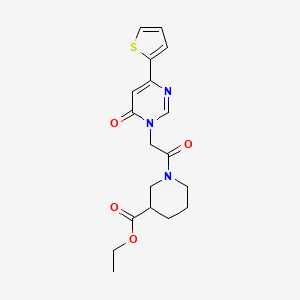
![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)

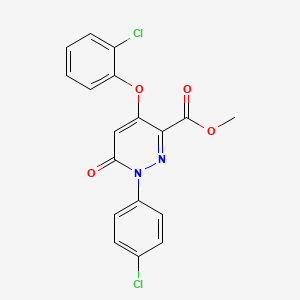
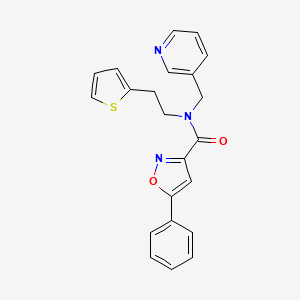
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)
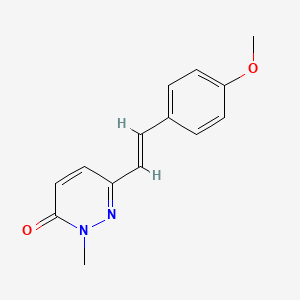
![1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395608.png)
![N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2395609.png)

![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)
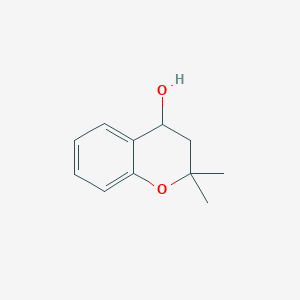
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)
